2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide
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Overview
Description
2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide typically involves the following steps:
Formation of 6-Fluoropyridine-3-carboxylic acid: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Isoquinoline Derivative: The 6-fluoropyridine-3-carboxylic acid is then coupled with a 3,4-dihydroisoquinoline derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoquinoline moiety can be subjected to oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (MeONa) in methanol can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different isoquinoline derivatives .
Scientific Research Applications
2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, thereby increasing its potency and selectivity . The isoquinoline moiety may interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but less complexity.
3,4-Dihydroisoquinoline: A non-fluorinated isoquinoline derivative with different biological properties.
6-Fluoropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide is unique due to the combination of the fluorinated pyridine ring and the isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
2-(6-fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-13-6-5-11(9-19-13)16(22)20-8-7-10-3-1-2-4-12(10)14(20)15(18)21/h1-6,9,14H,7-8H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHUTOKLXGCTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)N)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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